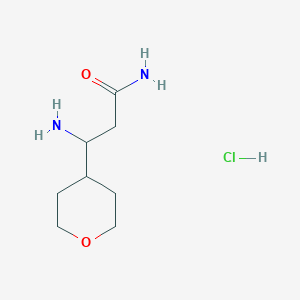![molecular formula C8H5BrN2O B1377938 5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1369348-93-5](/img/structure/B1377938.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Übersicht
Beschreibung
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O. It has a molecular weight of 225.04 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The most deviated atoms from the mentioned planes are C6 (-0.012 (4) Å) and C3 (-0.006 (4) Å), respectively, while the most deviated atom from the plane fitted through nonhydrogen atoms of the 7-azaindole moiety is C5 (0.025 (4) Å) .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Pyrrole-3-carbaldehydes
Wu, Ambre, Lee, and Shie (2022) reported a tandem catalytic process for synthesizing functionalized pyrrole-3-carbaldehydes, using 5-bromo-1,2,3-triazine. This efficient method combines a palladium-catalyzed Sonogashira coupling reaction and a silver-mediated annulation, resulting in multifunctionalized pyrrole-3-carbaldehydes (Wu, Ambre, Lee, & Shie, 2022).
Preparation of Indole Derivatives
Parrick, Yahya, Ijaz, and Yizun (1989) demonstrated the synthesis of 3,3-dibromo-1,3-dihydroindol-2-ones, precursors to indole-2,3-diones, from indoles. Their research showed the conversion of 1H-pyrrolo[2,3-b]pyridine to its 2,3-dione analog, albeit with some difficulty (Parrick, Yahya, Ijaz, & Yizun, 1989).
New Synthesis of 3-Fluoropyrroles
Surmont et al. (2009) outlined a new method for preparing 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, which involved electrophilic alpha,alpha-difluorination of the imino bond in 2-aryl-5-(bromomethyl)-1-pyrrolines (Surmont et al., 2009).
Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives
El-Nabi (2004) developed a synthesis method for pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, starting from tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes and achieving good yields (El-Nabi, 2004).
Synthesis of Bromo-pyridine Carbaldehyde Scaffolds
Mandal, Augustine, Quattropani, and Bombrun (2005) described an efficient two-step synthesis of bromo-pyridine carbaldehyde scaffolds, highlighting the utility of bromo-dibromomethyl-pyridine intermediates (Mandal, Augustine, Quattropani, & Bombrun, 2005).
Synthesis of 5-Bromo-7-Azaindole Scaffolds
Alekseyev, Amirova, and Terenin (2015) developed a synthesis route for 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer indole cyclization, providing access to 5-bromo-7-azaindole scaffolds with alkyl or aryl substituents (Alekseyev, Amirova, & Terenin, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-1-6-5(4-12)2-10-7(6)3-11-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRGOAPMOUARSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



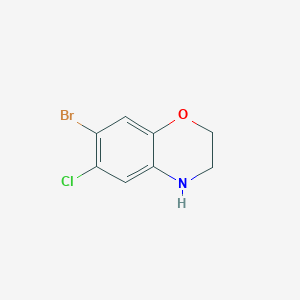
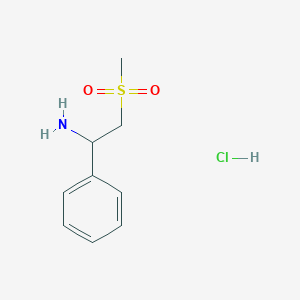

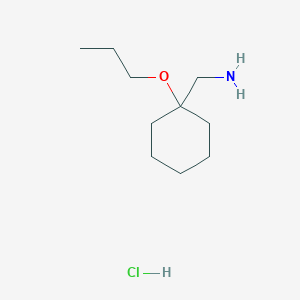
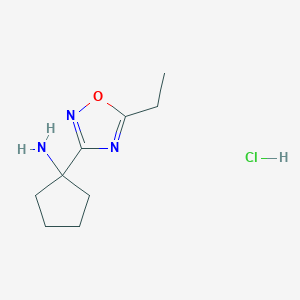
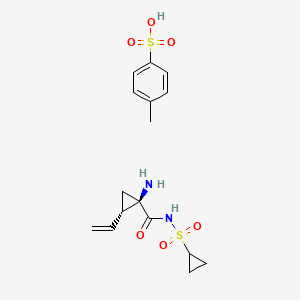
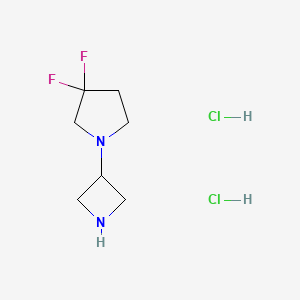
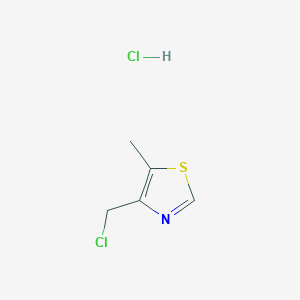
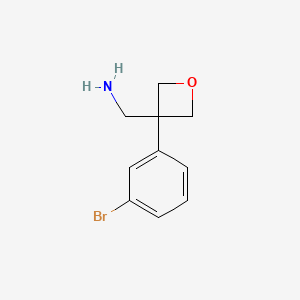
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

